molecular formula C18H18F2O2 B12565375 (Naphthalen-2-yl)methyl 4-(2,2-difluorocyclopropyl)butanoate CAS No. 143952-23-2

(Naphthalen-2-yl)methyl 4-(2,2-difluorocyclopropyl)butanoate

Cat. No.: B12565375
CAS No.: 143952-23-2
M. Wt: 304.3 g/mol
InChI Key: CAAUPYIRQNUGKK-UHFFFAOYSA-N
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Description

(Naphthalen-2-yl)methyl 4-(2,2-difluorocyclopropyl)butanoate is a chemical compound that features a naphthalene ring attached to a butanoate ester, which is further substituted with a difluorocyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Naphthalen-2-yl)methyl 4-(2,2-difluorocyclopropyl)butanoate typically involves the esterification of 4-(2,2-difluorocyclopropyl)butanoic acid with (Naphthalen-2-yl)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine, under reflux conditions to ensure complete conversion.

Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant flow rates is common to optimize the production efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The difluorocyclopropyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Naphthoquinones and related derivatives.

    Reduction: (Naphthalen-2-yl)methyl 4-(2,2-difluorocyclopropyl)butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, (Naphthalen-2-yl)methyl 4-(2,2-difluorocyclopropyl)butanoate is investigated for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents targeting specific biological pathways.

Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and advanced materials. It is also explored for its potential in agrochemical formulations.

Mechanism of Action

The mechanism by which (Naphthalen-2-yl)methyl 4-(2,2-difluorocyclopropyl)butanoate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The difluorocyclopropyl group can enhance binding affinity and selectivity towards molecular targets, while the naphthalene moiety can facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Uniqueness: (Naphthalen-2-yl)methyl 4-(2,2-difluorocyclopropyl)butanoate is unique due to the presence of the difluorocyclopropyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

143952-23-2

Molecular Formula

C18H18F2O2

Molecular Weight

304.3 g/mol

IUPAC Name

naphthalen-2-ylmethyl 4-(2,2-difluorocyclopropyl)butanoate

InChI

InChI=1S/C18H18F2O2/c19-18(20)11-16(18)6-3-7-17(21)22-12-13-8-9-14-4-1-2-5-15(14)10-13/h1-2,4-5,8-10,16H,3,6-7,11-12H2

InChI Key

CAAUPYIRQNUGKK-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)F)CCCC(=O)OCC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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